molecular formula C7H13BrO B1658041 Cyclohexane, 1-bromo-2-methoxy-, trans- CAS No. 5927-93-5

Cyclohexane, 1-bromo-2-methoxy-, trans-

Cat. No.: B1658041
CAS No.: 5927-93-5
M. Wt: 193.08 g/mol
InChI Key: DGMAOHYUXAZIFR-RNFRBKRXSA-N
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Description

Cyclohexane, 1-bromo-2-methoxy-, trans- is an organic compound that belongs to the class of disubstituted cyclohexanes. This compound is characterized by the presence of a bromine atom and a methoxy group attached to the cyclohexane ring in a trans configuration. The trans configuration means that the substituents are on opposite sides of the cyclohexane ring, which affects the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexane, 1-bromo-2-methoxy-, trans- can be synthesized through various methods. One common approach involves the bromination of 2-methoxycyclohexanol. The reaction typically uses hydrobromic acid (HBr) as the brominating agent. The reaction conditions include refluxing the reactants in a suitable solvent, such as methanol, to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of cyclohexane, 1-bromo-2-methoxy-, trans- may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods often focus on minimizing by-products and maximizing the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, 1-bromo-2-methoxy-, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclohexane, 1-bromo-2-methoxy-, trans- is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of cyclohexane, 1-bromo-2-methoxy-, trans- involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Additionally, the compound can undergo elimination reactions to form alkenes. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Cyclohexane, 1-bromo-2-methoxy-, trans- can be compared with other disubstituted cyclohexanes, such as:

    Cyclohexane, 1-chloro-2-methoxy-, trans-: Similar in structure but with a chlorine atom instead of bromine.

    Cyclohexane, 1-bromo-2-ethoxy-, trans-: Similar but with an ethoxy group instead of a methoxy group.

The uniqueness of cyclohexane, 1-bromo-2-methoxy-, trans- lies in its specific substituents and their trans configuration, which influence its chemical reactivity and applications .

Properties

IUPAC Name

(1R,2R)-1-bromo-2-methoxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMAOHYUXAZIFR-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCCC[C@H]1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499169
Record name (1R,2R)-1-Bromo-2-methoxycyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5927-93-5
Record name (1R,2R)-1-Bromo-2-methoxycyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,2R)-1-bromo-2-methoxycyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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